HP-228

Overview

Description

This compound has a molecular formula of C45H63N15O8 and a molecular weight of 942.08 . It is primarily used in scientific research and has shown potential in various biological and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

HP-228 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with deprotection steps using trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HP-228 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Deprotection Reagents: Trifluoroacetic acid

Solvents: Dimethyl sulfoxide, ethanol, water

Major Products Formed

The major product formed from the synthesis of this compound is the heptapeptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.

Industry: Utilized in the development of peptide-based pharmaceuticals and research tools.

Mechanism of Action

HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .

Comparison with Similar Compounds

Similar Compounds

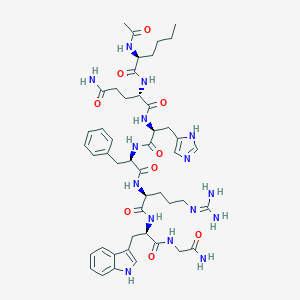

HP-228: Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2

GHRP-6: Growth hormone-releasing peptide-6

MSH-B: Melanocyte-stimulating hormone analog

Uniqueness

This compound is unique in its specific inhibition of nitric oxide synthase induction, which distinguishes it from other peptides like GHRP-6 and MSH-B. While GHRP-6 is primarily involved in stimulating growth hormone release, and MSH-B targets melanocortin receptors, this compound’s primary action is on the nitric oxide pathway .

Biological Activity

HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.

Research Findings

Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acyclovir | Antiviral; inhibits viral DNA polymerase | Primarily used for viral infections; not anti-inflammatory |

| Valacyclovir | Prodrug of acyclovir; similar antiviral action | Improved bioavailability compared to acyclovir |

| L-NAME | Non-selective NOS inhibitor | Broader inhibition leading to more side effects |

| N(G)-monomethyl-L-arginine | Competitive NOS inhibitor | More potent but less selective than this compound |

This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Myocardial Protection Study :

- Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.

- Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.

-

Inflammatory Response Modulation :

- Objective : To evaluate the impact of this compound on leukocyte migration.

- Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.

Future Directions

While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZNDVUBSEJJO-XAYNKGEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-89-9 | |

| Record name | HP-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HP-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.